Amiloride hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d’amiloride est un diurétique épargneur de potassium couramment utilisé dans le traitement de l’hypertension artérielle et de l’insuffisance cardiaque congestive. Il s’agit d’un composé de pyrazine qui inhibe la réabsorption du sodium dans les cellules épithéliales rénales, réduisant ainsi la sécrétion d’ions potassium et d’hydrogène . Ce composé est souvent utilisé en association avec d’autres diurétiques pour prévenir la perte de potassium .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate d’amiloride peut être synthétisé par un procédé en plusieurs étapes impliquant la réaction de la 3,5-diamino-6-chloropyrazine-2-carboxamide avec divers réactifs. La synthèse comprend généralement les étapes suivantes :

Formation du cycle pyrazine : Cette étape est réalisée en faisant réagir des produits de départ appropriés dans des conditions contrôlées.

Chloration : Le cycle pyrazine est chloré pour introduire l’atome de chlore à la position souhaitée.

Amidation : La pyrazine chlorée est ensuite mise à réagir avec une amine pour former le groupe carboxamide.

Formation de chlorhydrate : La dernière étape consiste à ajouter de l’acide chlorhydrique pour former le sel de chlorhydrate de l’amiloride.

Méthodes de production industrielle : La production industrielle du chlorhydrate d’amiloride implique des voies de synthèse similaires mais à plus grande échelle. Le procédé est optimisé en termes de rendement et de pureté, faisant souvent appel à la chromatographie liquide haute performance (HPLC) pour la purification .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d’amiloride subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : L’atome de chlore dans le cycle pyrazine peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut introduire divers groupes fonctionnels dans le cycle pyrazine .

4. Applications de la recherche scientifique

Le chlorhydrate d’amiloride a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et études impliquant des canaux ioniques.

Biologie : Le composé est utilisé pour étudier les mécanismes de transport ionique cellulaire et leur régulation.

Médecine : Le chlorhydrate d’amiloride est largement utilisé dans la recherche clinique pour ses propriétés diurétiques et antihypertensives.

Applications De Recherche Scientifique

FDA-Approved Uses

Amiloride is approved for several key indications:

- Hypertension : Used as an adjunctive treatment with thiazide diuretics to mitigate potassium loss.

- Congestive Heart Failure : Helps manage fluid retention while preserving potassium levels .

- Refractory Ascites : Recommended for patients with liver cirrhosis who experience fluid accumulation despite standard treatments .

Off-Label Uses

Amiloride has several off-label applications:

- Nephrotic Syndrome : Acts as an add-on therapy to manage proteinuria and edema .

- Cystic Fibrosis : Investigated for its potential to hydrate airway surfaces by inhibiting ENaC, thus improving respiratory function .

- Lithium-Induced Polyuria : Amiloride can reduce excessive urine production in patients treated with lithium .

Pharmacological Properties

Amiloride's pharmacological profile reveals its versatility beyond traditional uses. Research indicates that it may have protective effects against cardiovascular diseases by improving endothelial function and reducing arterial stiffness. A study demonstrated significant reductions in both peripheral and central blood pressure after amiloride administration, alongside improvements in flow-mediated dilation—an indicator of vascular health .

Case Study 1: Hypertensive Patients

A clinical trial involving elderly hypertensive patients showed that amiloride effectively reduced blood pressure without significant adverse effects on heart rate or weight. The study highlighted the drug's role in enhancing vascular function, suggesting that it could be beneficial for older adults at risk of cardiovascular events .

Case Study 2: Cystic Fibrosis

Inhaled formulations of amiloride combined with tobramycin have been investigated for their efficacy in treating cystic fibrosis. Preliminary results indicate that this combination may help in clearing pulmonary infections while improving lung function by reducing sodium absorption in airway epithelial cells .

Comparative Effectiveness

The following table summarizes the comparative effectiveness of this compound against other diuretics:

| Diuretic Type | Mechanism of Action | Potassium-Sparing | Common Uses |

|---|---|---|---|

| Thiazides | Inhibit sodium reabsorption in DCT | No | Hypertension, heart failure |

| Loop Diuretics | Inhibit sodium reabsorption in Loop of Henle | No | Edema, hypertension |

| Amiloride | Inhibit ENaC in DCT and collecting duct | Yes | Hypertension, heart failure, ascites |

Mécanisme D'action

Le chlorhydrate d’amiloride exerce ses effets en inhibant la réabsorption du sodium dans les tubules contournés distaux et les tubes collecteurs des reins. Il se lie aux canaux sodiques sensibles à l’amiloride, réduisant le potentiel négatif net de la lumière tubulaire. Cette inhibition favorise la perte de sodium et d’eau de l’organisme tout en conservant le potassium . Les cibles moléculaires incluent les canaux sodiques épithéliaux (ENaC), qui jouent un rôle crucial dans le maintien de l’équilibre électrolytique .

Composés similaires :

Triamtérène : Un autre diurétique épargneur de potassium ayant un mécanisme d’action similaire.

Spironolactone : Un diurétique épargneur de potassium qui agit comme un antagoniste de l’aldostérone.

Eplérénone : Similaire à la spironolactone, mais avec moins d’effets secondaires.

Comparaison : Le chlorhydrate d’amiloride est unique en ce qu’il inhibe spécifiquement les canaux sodiques sans affecter les récepteurs de l’aldostérone, contrairement à la spironolactone et à l’éplérénone. Cette spécificité réduit le risque d’effets secondaires hormonaux associés aux antagonistes de l’aldostérone . De plus, le chlorhydrate d’amiloride est souvent préféré pour son apparition rapide de l’action et son efficacité dans les thérapies combinées .

Comparaison Avec Des Composés Similaires

Triamterene: Another potassium-sparing diuretic with a similar mechanism of action.

Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist.

Eplerenone: Similar to spironolactone but with fewer side effects.

Comparison: Amiloride Hydrochloride is unique in its specific inhibition of sodium channels without affecting aldosterone receptors, unlike spironolactone and eplerenone. This specificity reduces the risk of hormonal side effects associated with aldosterone antagonists . Additionally, this compound is often preferred for its rapid onset of action and effectiveness in combination therapies .

Activité Biologique

Amiloride hydrochloride is a potassium-sparing diuretic primarily used in the treatment of hypertension and heart failure. Its biological activity is centered around its ability to inhibit epithelial sodium channels (ENaC) in various tissues, including the kidneys, lungs, and colon. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, clinical applications, and relevant research findings.

Amiloride acts by selectively inhibiting ENaC located in the distal nephron, specifically in the distal convoluted tubule and cortical collecting duct. The inhibition of these channels leads to decreased sodium reabsorption, resulting in natriuresis (excretion of sodium in urine) and diuresis (increased urine production) without significant loss of potassium. This property makes amiloride particularly useful in conditions where potassium depletion is a concern, such as in patients receiving other diuretics that may cause hypokalemia.

Key Points:

- ENaC Structure: ENaC is a heterotrimer composed of three subunits: alpha (α), beta (β), and gamma (γ). Amiloride binds to the channel pore, blocking sodium entry into the epithelial cells .

- Potassium-Sparing Effect: By inhibiting sodium reabsorption, amiloride reduces the electrochemical gradient that drives potassium secretion, thus sparing potassium from excretion .

Pharmacological Properties

This compound exhibits several pharmacological effects:

- Natriuretic Effect: Promotes sodium excretion while retaining potassium.

- Antihypertensive Activity: Lowers blood pressure by reducing blood volume through increased urine output.

- Renal Effects: Has minimal impact on glomerular filtration rate (GFR) and renal plasma flow .

Table 1: Pharmacokinetics of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~50% |

| Peak Serum Concentration | ~47.5 ng/mL at 4 hours |

| Half-Life | 6 - 9.6 hours |

| Excretion | Primarily unchanged via urine |

Clinical Applications

Amiloride is primarily indicated for:

- Hypertension: Used alone or in combination with other antihypertensive agents.

- Heart Failure: Helps manage fluid retention without causing hypokalemia.

- Liddle Syndrome: A genetic condition characterized by excessive sodium reabsorption due to mutations in ENaC; amiloride effectively reduces hypertension in these patients .

Research Findings and Case Studies

Numerous studies have explored the efficacy and safety profile of amiloride:

-

Clinical Trial on Hypertensive Patients:

A study involving elderly hypertensive patients demonstrated that chronic administration of amiloride significantly lowered blood pressure without adverse effects on renal function or electrolyte balance . -

Pharmacokinetic Study:

Research showed that aging affects the pharmacokinetics of amiloride, increasing its bioavailability and plasma concentration over time. This finding suggests that dosage adjustments may be necessary for older populations . -

Animal Studies:

In animal models, amiloride has been shown to reverse steroid-induced sodium retention and increase the Na+/K+ excretion ratio significantly. These effects highlight its potential utility in managing conditions associated with adrenal hormone excess .

Propriétés

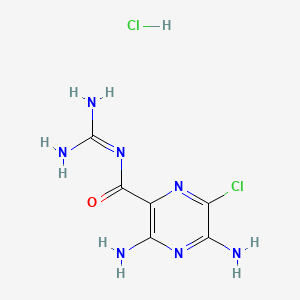

IUPAC Name |

3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHKKGDWZVCSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN7O.ClH, C6H9Cl2N7O | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2609-46-3 (Parent) | |

| Record name | Amiloride hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2024452 | |

| Record name | Amiloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amiloride hydrochloride appears as crystalline solid or very light yellow powder. (NTP, 1992) | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992) | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2016-88-8, 17440-83-4 | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amiloride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiloride hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amiloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-amidino-3,5-diamino-6-chloropyrazinecarboxamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMILORIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M458Q65S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

560.3 °F (NTP, 1992) | |

| Record name | AMILORIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.